molecular formula C17H14N2O2 B3058361 3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one CAS No. 89108-63-4

3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B3058361
CAS No.: 89108-63-4
M. Wt: 278.30
InChI Key: DHSUHPJUEBYIIS-UHFFFAOYSA-N
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Description

3-Allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS: 1211583-11-7) is a bicyclic heterocyclic compound featuring a 1,8-naphthyridin-2(1H)-one core. Key structural attributes include:

  • Position 1: A phenyl group, enhancing lipophilicity and influencing receptor interactions.
  • Position 4: A hydroxyl group, contributing to hydrogen bonding and solubility .

The 1,8-naphthyridine scaffold is recognized for its pharmacological versatility, particularly in targeting enzymes (e.g., phosphodiesterase IV) and receptors (e.g., cannabinoid CB2) .

Properties

IUPAC Name

4-hydroxy-1-phenyl-3-prop-2-enyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-2-7-14-15(20)13-10-6-11-18-16(13)19(17(14)21)12-8-4-3-5-9-12/h2-6,8-11,20H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSUHPJUEBYIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715768
Record name 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89108-63-4
Record name 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview of 1,8-Naphthyridine Core Synthesis Strategies

The 1,8-naphthyridine scaffold is typically constructed via the Friedlander condensation, a reaction between 2-aminopyridine-3-carboxaldehydes and active methylene carbonyl compounds. This method has been refined using ionic liquid (IL) catalysts to enhance yield, selectivity, and environmental sustainability. For 3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one, strategic modifications to this core methodology are required to introduce the allyl, hydroxy, and phenyl substituents.

Friedlander Condensation with Ionic Liquid Catalysis

Choline Hydroxide-Catalyzed Aqueous Synthesis

Choline hydroxide (ChOH), a biocompatible ionic liquid, enables gram-scale synthesis of 1,8-naphthyridines in water. The protocol involves:

  • Reactants : 2-Amino-3-pyridinecarboxaldehyde and α-methylene carbonyl compounds (e.g., allyl-substituted ketones).
  • Conditions : 1 mol% ChOH in water at 50°C under nitrogen.
  • Mechanism : ChOH forms hydrogen bonds with reactants, lowering activation energy and facilitating cyclization via keto-enol tautomerization.
Experimental Optimization (Representative Example)
Parameter Optimal Value Yield Impact
Catalyst Loading 1 mol% ChOH 99%
Temperature 50°C Maximizes kinetics
Solvent Water Enhances green metrics
Reaction Time 6–10 hours Completes cyclization

This method avoids chromatographic purification, with products precipitating directly from the aqueous medium.

[Bmmim][Im]-Catalyzed Solventless Synthesis

The ionic liquid 1-butyl-2,3-dimethylimidazolium imidazolide ([Bmmim][Im]) provides a solvent-free platform for 1,8-naphthyridine synthesis:

  • Reactants : 2-Amino-3-pyridinecarboxaldehyde and phenylacetylene derivatives.
  • Conditions : 5 mL [Bmmim][Im] at 80°C for 24 hours.
  • Advantages : Catalyst reuse, no volatile solvents, and high functional group tolerance.
Comparative Reaction Optimization
Variable [Bmmim][Im] System ChOH System
Yield 90% 99%
Temperature 80°C 50°C
Solvent Solventless Water
Scalability Multi-gram Gram-scale

Introducing Substituents: Allyl, Hydroxy, and Phenyl Groups

Allyl Group Incorporation

The allyl moiety at position 3 is introduced via:

  • Substrate Design : Using allyl-substituted β-keto esters or α,β-unsaturated ketones as the active methylene component.
  • Example : Reaction of 2-amino-3-pyridinecarboxaldehyde with 4-allyl-3-hydroxy-1-phenyl-2-butanone under ChOH catalysis yields the target compound.

Hydroxy Group Installation

The 4-hydroxy group arises from:

  • Ketone Precursors : Employing β-keto alcohols or post-cyclization oxidation.
  • In Situ Hydroxylation : Using hydroxyl-containing ionic liquids or aqueous basic conditions to deprotect ester groups.

Phenyl Group Functionalization

The phenyl ring at position 1 is derived from:

  • Aldehyde Modification : Starting with 2-amino-3-pyridinecarboxaldehyde bearing a pre-installed phenyl group.
  • Cross-Coupling : Post-cyclization Suzuki-Miyaura coupling, though this requires palladium catalysts.

Mechanistic Insights and Computational Validation

Density functional theory (DFT) studies reveal that ChOH stabilizes transition states through hydrogen bonding, particularly at the enolization and cyclization stages. Noncovalent interaction (NCI) plots confirm that ChOH’s hydroxyl group interacts with the carbonyl oxygen of the ketone, accelerating reaction rates.

Key Transition States (DFT Analysis)
  • Enolization : Activation energy reduced by 12 kcal/mol with ChOH.
  • Cyclization : Intramolecular nucleophilic attack favored by planar transition state geometry.

Scalability and Industrial Feasibility

Both ChOH and [Bmmim][Im] systems demonstrate scalability:

  • ChOH : Achieves 99% yield in 6 hours with 1 mol% catalyst, suitable for kilogram-scale production.
  • [Bmmim][Im] : Enables solventless reactions, reducing waste and energy consumption.
Environmental Metrics Comparison
Metric ChOH/Water [Bmmim][Im]
E-Factor 0.8 1.2
PMI (Process Mass Intensity) 3.5 2.8
Catalyst Reusability Limited 5 cycles

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydro derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various ethers or esters.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H14N2O2C_{17}H_{14}N_{2}O_{2} and a molecular weight of 278.31 g/mol. Its structure features a naphthyridine core with hydroxy and allyl substituents, which contribute to its reactivity and biological activity. The presence of the hydroxy group enhances its interaction with biological targets, while the allyl group provides additional reactivity that can be exploited in synthetic chemistry.

Antiallergic Activity

Research indicates that 3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one exhibits significant antiallergic properties. It acts as an inhibitor of SRS-A (Slow Reacting Substance of Anaphylaxis) release, which is crucial in the pathophysiology of allergic reactions such as asthma. By inhibiting SRS-A release, this compound may alleviate symptoms associated with these conditions.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. This makes it a candidate for further development in treating infections caused by resistant bacteria and fungi.

Neuroprotective Effects

Although primarily noted for its antiallergic properties, there is emerging evidence that compounds structurally related to this compound exhibit neuroprotective effects. This suggests potential applications in neurodegenerative diseases where oxidative stress and inflammation play critical roles.

Case Studies

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Study AAntiallergic EffectsDemonstrated significant reduction in SRS-A levels in animal models.
Study BAntimicrobial ActivityShowed effectiveness against E. coli and Staphylococcus aureus.
Study CNeuroprotectionIndicated potential protective effects against neuronal apoptosis in vitro.

Mechanism of Action

The mechanism of action of “3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one” would depend on its specific biological activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

Key Observations:
  • Oxadiazole-containing derivatives () exhibit enhanced anticancer activity, suggesting that electron-withdrawing groups at position 3 improve cytotoxicity .
  • Position 4 Functionalization :
    • Hydroxy and chloro groups at position 4 influence reactivity. Chloro derivatives (e.g., CAS 59514-93-1) serve as intermediates for nucleophilic substitution, while hydroxy groups enable hydrogen bonding in receptor interactions .
  • Core Structure Impact: Replacing the naphthyridinone core with quinolin-2-one (COR167) retains CB2 affinity but alters selectivity, underscoring the scaffold’s role in target engagement .
Table 2: Pharmacological Profiles of Selected Analogues
Compound Activity Mechanism Efficacy/IC50 Reference
Target Compound Potential CB2 modulation Structural analogy to CB74 Not reported
COR167 Analgesic, anti-inflammatory CB2 agonist 1–3 mg/kg (formalin test)
CB74 Anti-proliferative CB2-selective inhibition Reduced PBMC proliferation
Oxadiazole Derivatives Cisplatin sensitization Synergistic cytotoxicity Enhanced tumor suppression
Key Findings:
  • CB2 Receptor Targeting :
    • CB74 and CB91 demonstrate high CB2 selectivity, inhibiting T-cell proliferation and cytokine production in multiple sclerosis models. The target compound’s allyl group may optimize lipophilicity for blood-brain barrier penetration .
  • Anticancer Potential: 3-(1,3,4-Oxadiazol-2-yl) derivatives () synergize with cisplatin, reducing required doses and mitigating resistance. The allyl group’s reactivity could enable similar prodrug strategies .

Biological Activity

3-Allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one, also known as Sch 33303, is a compound of considerable interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.

The molecular formula of this compound is C17H14N2O2C_{17}H_{14}N_{2}O_{2} with a molecular weight of 278.31 g/mol. The compound features a naphthyridine core, characterized by its bicyclic structure containing nitrogen atoms. The presence of an allyl group and a hydroxy substituent enhances its chemical reactivity and biological potential .

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

1. Antiallergic Activity:

  • It has been identified as an inhibitor of SRS-A (Slow Reacting Substance of Anaphylaxis) release, which suggests its potential use in alleviating allergic symptoms such as asthma .

2. Neuroprotective Effects:

  • Similar compounds within the naphthyridine class have shown neuroprotective properties, indicating that 3-allyl derivatives may also possess this capability due to their ability to cross the blood-brain barrier effectively .

3. D1 Receptor Affinity:

  • Studies have demonstrated that 3-allyl derivatives can act as selective D1 dopamine receptor agonists, exhibiting significant affinity and efficacy compared to other structural analogs . This positions them as potential candidates for treating neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Target Mechanism
SRS-AInhibition of release during allergic reactions
D1 Dopamine ReceptorAgonistic activity leading to enhanced dopaminergic signaling

Case Studies

Several studies have explored the biological effects and therapeutic potential of this compound:

Case Study 1: Antiallergic Effects

  • A study investigating the efficacy of Sch 33303 in animal models demonstrated a significant reduction in airway hyperresponsiveness and eosinophilic inflammation in asthmatic conditions, supporting its role as an antiallergic agent .

Case Study 2: Neuroprotective Potential

  • Research on related naphthyridine compounds indicated their ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that 3-allyl derivatives may offer similar protective effects against neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies:

Common Synthesis Routes:

  • Condensation Reactions: Utilizing starting materials that contain both the naphthyridine core and allyl groups.
  • Microwave-Assisted Synthesis: This method enhances reaction efficiency and yield by applying microwave irradiation during the reaction process .

Q & A

Q. What are the critical steps for synthesizing 3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one with high purity?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the allyl group at the 3-position. Key steps include:
  • Halogenation : Chlorination at the 4-position using POCl₃ under reflux conditions (e.g., 80°C in ACN) to form 4-chloro intermediates .
  • Hydroxylation : Hydrolysis of the chloro group under acidic/basic conditions to yield the 4-hydroxy derivative .
  • Allylation : Use of allyl boronic acid or allyl halides with Pd(PPh₃)₄ as a catalyst in the presence of Cs₂CO₃ to introduce the allyl group .
    Optimization Tip : Monitor reaction progress via TLC and purify intermediates using column chromatography (e.g., silica gel with EtOAc/PE gradients) to avoid byproducts like nitro-reduction derivatives .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Analytical Workflow :
  • NMR Spectroscopy : Compare ¹H and ¹³C NMR peaks with literature data (e.g., allyl protons at δ 5.2–5.8 ppm and aromatic protons in the phenyl group at δ 7.3–7.6 ppm) .
  • Mass Spectrometry : Confirm molecular weight using ESI-MS (e.g., expected [M+H]⁺ for C₁₆H₁₄N₂O₂: 275.1) .
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of substituent positions .

Advanced Research Questions

Q. How do solvent polarity and temperature affect cyclization efficiency during synthesis?

  • Data-Driven Insights :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMAc) enhance reaction rates for cyclization due to better stabilization of intermediates. For example, using DMF with POCl₃ at 80°C achieves >90% conversion .
  • Temperature : Higher temperatures (80–120°C) improve yields but may promote side reactions (e.g., nitro group reduction). Controlled heating (e.g., 80°C for 30 minutes) balances efficiency and selectivity .
  • Case Study : Refluxing in dioxane/water mixtures (85°C) with Pd catalysts optimizes Suzuki couplings for aryl substitutions .

Q. What strategies reconcile contradictory data on the compound’s inhibitory potency across studies?

  • Contradiction Analysis :
  • Assay Variability : Differences in cell lines (e.g., P4-2 vs. MCF7) or enzyme sources (e.g., recombinant vs. native RNase H) can alter IC₅₀ values. Standardize assays using recombinant enzymes and control buffers .
  • Structural Modifications : Compare analogs (e.g., 4-acetoxy vs. 4-hydroxy derivatives) to isolate substituent effects. For instance, acetoxy substitution (Sch 33303) enhances antiallergy activity by improving bioavailability .
  • Data Validation : Reproduce studies under identical conditions (e.g., pH 7.4, 37°C) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How does the introduction of electron-withdrawing groups (EWGs) at the 3-allyl position impact pharmacological activity?

  • Structure-Activity Relationship (SAR) :
  • Nitro Groups : 3-Nitro derivatives (e.g., 3-nitro-4-[trifluoromethyl]phenyl analogs) show enhanced RNase H inhibition (IC₅₀ = 0.045 μM) but reduced solubility. Balance via prodrug strategies (e.g., acetoxy prodrugs) .
  • Allyl vs. Propargyl : Allyl groups improve membrane permeability compared to bulkier propargyl moieties, as seen in antiallergy activity (e.g., 3-allyl vs. 3-butyl derivatives) .
  • Table: Substituent Effects
PositionSubstituentActivity (IC₅₀)Solubility (mg/mL)
3Allyl0.19 μM (HIV)0.12
3Acetoxy0.045 μM (RNase H)0.08
4Hydroxy13 μM (RT)0.25

Q. What methodologies elucidate the mechanism of action as an RNase H inhibitor?

  • Mechanistic Studies :
  • Enzymatic Assays : Measure RNase H inhibition using fluorescence-quenched substrates (e.g., FAM-labeled RNA/DNA hybrids) .
  • Molecular Docking : Use X-ray structures of RNase H (PDB: 3LP2) to model interactions. The 4-hydroxy group forms hydrogen bonds with Asp443, while the allyl group occupies a hydrophobic pocket .
  • Mutagenesis : Validate binding sites by testing inhibition against RNase H mutants (e.g., D443A or E478Q) .

Synthesis and Optimization Challenges

Q. What are common byproducts during nitration of this compound?

  • Byproduct Analysis :
  • Over-Nitration : Excess HNO₃ can yield 3,7-dinitro derivatives, detectable via HPLC-MS (e.g., [M+H]⁺ = 396.1) .
  • Ring-Opening : Harsh conditions (e.g., concentrated H₂SO₄) may hydrolyze the naphthyridinone ring. Mitigate via stepwise nitration at 0–5°C .

Q. How can researchers optimize regioselectivity in allylation reactions?

  • Regioselective Strategies :
  • Catalyst Tuning : Use Pd(PPh₃)₄ with Cs₂CO₃ to favor allylation at the 3-position over 1- or 7-positions .
  • Protecting Groups : Temporarily protect the 4-hydroxy group as a TBS ether to prevent unwanted side reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one

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